molecular formula C12H22O4 B051595 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate CAS No. 111969-64-3

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate

Cat. No. B051595
M. Wt: 230.3 g/mol
InChI Key: BWZMJRSMHQDFIT-KXUCPTDWSA-N
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Description

Synthesis Analysis

The synthesis of similar cyclic compounds typically involves condensing key precursors like isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine, suggesting a versatile approach to crafting a range of derivatives including "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate" (Pandiarajan et al., 2008). The stereocontrolled synthesis methods, such as the stereoselective NH-transfer, are crucial for achieving the desired stereochemistry of the molecule (Tota et al., 2022).

Molecular Structure Analysis

The molecular structure of cyclohexyl derivatives, including "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate", often features a chair conformation with specific orientations for functional groups that significantly influence their chemical behavior and reactivity. NMR spectroscopy and X-ray crystallography are key techniques used for conformational studies (Pandiarajan et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving cyclohexyl derivatives, such as the stereoselective synthesis mentioned, highlight the compound's reactive nature and potential as an intermediate for further chemical transformations. The reaction conditions, such as the use of diacetoxyiodobenzene and ammonium carbamate, play a pivotal role in determining the outcome and yield of the desired product (Tota et al., 2022).

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : This compound has been used in the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate . This is a significant application as sulfonimidates are useful reagents in organic synthesis .
  • Methods of Application or Experimental Procedures : The synthesis was achieved via the stereoselective NH-transfer to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .
  • Results or Outcomes : The reaction proceeded with complete stereocontrol, and the product was obtained as a single diastereoisomer and with high enantiocontrol (e.r. = 97:3) in 70% yield .

Synthesis of Tetrapyrazinoporphyrazine Derivatives

  • Summary of the Application : This compound has been used in the synthesis of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion . Tetrapyrazinoporphyrazines are a class of porphyrinoids, which have applications in fields like photodynamic therapy and solar energy conversion .
  • Methods of Application or Experimental Procedures : The synthesis was achieved using Linstead conditions and purified by flash column chromatography . The optimized synthetic and purification procedures allowed the researchers to obtain a new macrocycle with 36% yield .
  • Results or Outcomes : The new tetrapyrazinoporphyrazine revealed low generation of singlet oxygen with a quantum yield of singlet oxygen formation at 2.3% in dimethylformamide . In turn, the macrocycle under irradiation with visible light presented very high stability with quantum yield for photostability of 9.59 10^6 in dimethylformamide .

Commercial Availability

  • Summary of the Application : “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate” is commercially available and can be purchased from chemical suppliers . This allows researchers in various fields to use it as a starting material or reagent in their experiments without needing to synthesize it themselves.
  • Methods of Application or Experimental Procedures : Researchers can purchase this compound and use it directly in their experiments. The specific procedures would depend on the nature of the experiment .
  • Results or Outcomes : The availability of this compound can facilitate research in various fields by providing a ready-to-use reagent .

Synthesis of Sulfonimidates

  • Summary of the Application : This compound has been used in the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate . Sulfonimidates are useful reagents in organic synthesis .
  • Methods of Application or Experimental Procedures : The synthesis was achieved via the stereoselective NH-transfer to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .
  • Results or Outcomes : The imidation of sulfur proceeded with complete stereocontrol, and the reaction afforded the desired product as a single diastereoisomer and with high enantiocontrol (e.r. = 97:3) in 70% yield .

Commercial Availability

  • Summary of the Application : “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate” is commercially available and can be purchased from chemical suppliers . This allows researchers in various fields to use it as a starting material or reagent in their experiments without needing to synthesize it themselves.
  • Methods of Application or Experimental Procedures : Researchers can purchase this compound and use it directly in their experiments. The specific procedures would depend on the nature of the experiment .
  • Results or Outcomes : The availability of this compound can facilitate research in various fields by providing a ready-to-use reagent .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMJRSMHQDFIT-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920630
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate

CAS RN

111969-64-3
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2,2-dihydroxyacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2S-Isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate
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Record name 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate
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Record name 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate
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Record name Acetic acid, 2,2-dihydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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